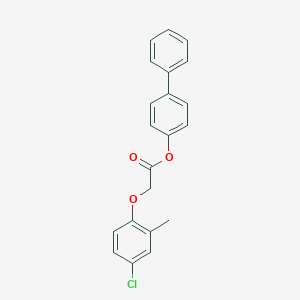![molecular formula C18H13ClN2O2S B325102 N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B325102.png)
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and an amide linkage
Vorbereitungsmethoden
The synthesis of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 3-chlorophenylamine with a suitable carboxylic acid derivative to form an amide bondThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Analyse Chemischer Reaktionen
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-nitrobenzamide: This compound has a nitro group instead of a thiophene ring, which affects its reactivity and applications.
3-chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]benzamide: This compound has additional chlorine atoms, which can influence its chemical properties and biological activities.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H13ClN2O2S |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-5-2-7-15(11-13)20-17(22)12-4-1-6-14(10-12)21-18(23)16-8-3-9-24-16/h1-11H,(H,20,22)(H,21,23) |
InChI-Schlüssel |
SDEHVGOTBLOXMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B325019.png)


![3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B325024.png)




![N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B325033.png)
![N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B325034.png)
![4-Fluoro-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B325037.png)
![2-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B325038.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B325041.png)

